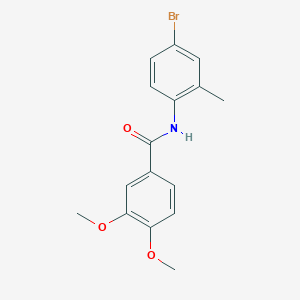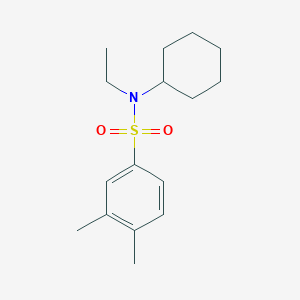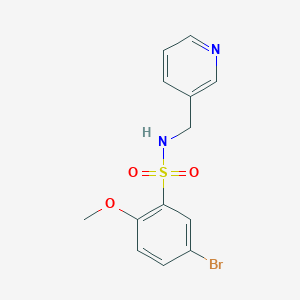
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide (Bromantane) is a synthetic compound that belongs to the adamantane family. It was first synthesized in Russia in the 1980s and has been used as a stimulant and anxiolytic in the treatment of asthenic disorders. Bromantane has also been shown to have potential applications in the fields of neurology, sports medicine, and geriatrics.
Mécanisme D'action
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide is believed to exert its effects through modulation of the dopaminergic and serotonergic systems in the brain. It has been shown to increase the release of dopamine and serotonin, as well as enhance their uptake and metabolism. N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide also affects the expression of genes involved in neuronal plasticity and stress response.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has been shown to improve cognitive function, including memory, attention, and learning. It has also been demonstrated to have anxiolytic and antidepressant effects, reducing symptoms of anxiety and depression in animal models. N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has been shown to enhance physical performance, increasing endurance and reducing fatigue. Additionally, it has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be synthesized in large quantities. It has a well-established mechanism of action and has been extensively studied for its effects on cognitive function, anxiety, and depression. However, the limitations of bromantane include its limited solubility in water and its potential for toxicity at high doses.
Orientations Futures
There are several potential future directions for research on bromantane. One area of interest is its potential therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's. N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these diseases. Another area of interest is its effects on physical performance, particularly in athletes. N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has been shown to enhance endurance and reduce fatigue, making it a potential performance-enhancing drug. Finally, further research is needed to establish the safety and efficacy of bromantane in humans, particularly in the treatment of anxiety and depression.
Méthodes De Synthèse
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide is synthesized through a multi-step process that involves the conversion of 2-bromo-4-methylphenol to 2-bromo-4-methylbenzaldehyde, followed by the reaction of the aldehyde with 3,4-dimethoxyaniline to form the final product. The synthesis method has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic effects. It has been shown to improve cognitive function, reduce anxiety and depression, and enhance physical performance. N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has also been investigated for its neuroprotective properties, with promising results in animal models of neurodegenerative diseases.
Propriétés
Nom du produit |
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide |
|---|---|
Formule moléculaire |
C16H16BrNO3 |
Poids moléculaire |
350.21 g/mol |
Nom IUPAC |
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H16BrNO3/c1-10-8-12(17)5-6-13(10)18-16(19)11-4-7-14(20-2)15(9-11)21-3/h4-9H,1-3H3,(H,18,19) |
Clé InChI |
SXCOZSKHLZUXBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)

![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)
